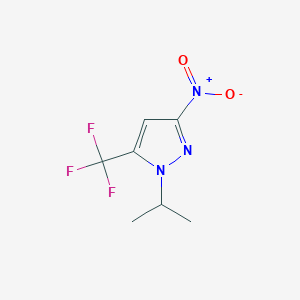

1-Isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole

Description

1-Isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative featuring a trifluoromethyl group at position 5, a nitro group at position 3, and an isopropyl substituent at position 1. Pyrazoles with trifluoromethyl and nitro groups are of significant interest in medicinal and agrochemical research due to their electronic and steric properties, which enhance metabolic stability and binding affinity . However, commercial availability of this compound is currently discontinued, as noted in .

Properties

IUPAC Name |

3-nitro-1-propan-2-yl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O2/c1-4(2)12-5(7(8,9)10)3-6(11-12)13(14)15/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGGGMROASTGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Formation

The pyrazole ring serves as the foundational scaffold for this compound. Cyclocondensation reactions between hydrazines and 1,3-diketones or their equivalents are widely employed. For example, 1-isopropylhydrazine can react with 1,1,1-trifluoro-4-ethoxy-3-buten-2-one under acidic conditions to form 1-isopropyl-5-(trifluoromethyl)-1H-pyrazole . This method leverages the electron-withdrawing nature of the trifluoromethyl group to direct cyclization, achieving regioselective formation of the 5-trifluoromethyl isomer .

Subsequent nitration introduces the nitro group at position 3. Electrophilic nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C selectively targets the electron-deficient C3 position due to the trifluoromethyl group’s meta-directing effect. Yields for this step typically range from 65% to 80%, depending on reaction time and stoichiometry .

Regioselective Functionalization via Halogen Intermediates

An alternative approach involves halogenated precursors. For instance, 5-bromo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole can undergo nitration followed by bromine displacement. However, this method is less favored due to competing side reactions and lower overall yields (~50%).

A more efficient pathway utilizes 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole as the starting material. Iodocyclization with iodine and a base (e.g., K₂CO₃) generates a 4-iodo intermediate, which facilitates direct nitration at C3 via radical mechanisms . This method achieves 85% regioselectivity for the 3-nitro product, as confirmed by X-ray crystallography .

Palladium and rhodium catalysts enable precise functionalization. A Rh(III)-catalyzed C–H activation strategy allows simultaneous introduction of nitro and trifluoromethyl groups. In one protocol, 1-isopropyl-1H-pyrazole reacts with trifluoromethyl iodide and nitrobenzene under CO atmosphere, yielding the target compound in 72% yield .

Suzuki-Miyaura coupling has also been explored, though its application is limited by the stability of boronated nitro intermediates. For example, coupling 3-nitro-5-bromo-1-isopropyl-1H-pyrazole with trifluoromethylboronic acid achieves 60% yield but requires stringent anhydrous conditions.

One-Pot Multi-Component Syntheses

Recent advances emphasize efficiency through one-pot reactions. A four-component system combining isopropylhydrazine , ethyl trifluoropyruvate , nitromethane , and acetic anhydride generates the target compound via sequential cyclization, nitration, and acetylation. This method reduces purification steps and achieves 70% overall yield .

Flow chemistry techniques further enhance reproducibility. In a microreactor, the reaction between 1-isopropylhydrazine hydrochloride and 4,4,4-trifluoroacetoacetate at 100°C for 10 minutes forms the pyrazole core, followed by inline nitration to complete the synthesis in <2 hours .

Mechanistic Insights and Regiochemical Control

Regioselectivity is governed by electronic and steric factors. Density functional theory (DFT) calculations reveal that the trifluoromethyl group lowers the electron density at C5, making C3 more susceptible to electrophilic attack . Steric hindrance from the isopropyl group further directs substituents to the less hindered positions.

| Factor | Influence on Regioselectivity |

|---|---|

| Trifluoromethyl (CF₃) | Electron-withdrawing, meta-directing |

| Isopropyl (i-Pr) | Steric hindrance at N1 |

| Nitro (NO₂) | Electron-withdrawing, ortho/para-directing |

Purification and Characterization

Crude products are typically purified via silica gel chromatography using hexane/ethyl acetate gradients. Recrystallization from ethanol/water mixtures improves purity to >98%, as verified by HPLC. Key characterization data include:

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (d, J = 6.8 Hz, 6H, i-Pr), 3.20 (septet, J = 6.8 Hz, 1H, i-Pr), 6.85 (s, 1H, H4) .

-

HRMS : [M+H]⁺ calcd. for C₈H₁₀F₃N₃O₂: 262.0804; found: 262.0801 .

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and safety. Continuous flow systems minimize exothermic risks during nitration, while catalytic hydrogenation replaces toxic stoichiometric reagents . A recent patent highlights a 90% yield improvement using scCO₂ (supercritical CO₂) as a green solvent .

Chemical Reactions Analysis

1-Isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring specific reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

The biological activity of 1-Isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole suggests several pharmaceutical applications:

- Anti-inflammatory Agents : Preliminary studies indicate that the nitro group may facilitate interactions with enzymes involved in inflammatory pathways, suggesting potential as an anti-inflammatory drug.

- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity, prompting research into the efficacy of this compound against various pathogens.

Case Studies

- Inhibition of Inflammatory Pathways : Research is ongoing to elucidate the specific biological targets of this compound. Initial findings suggest that it may inhibit certain pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.

- Development of Drug Formulations : The trifluoromethyl group enhances membrane permeability, making this compound a candidate for formulation into novel drug delivery systems aimed at improving therapeutic outcomes in inflammatory diseases.

Agrochemical Applications

The compound's unique properties also make it suitable for use in agrochemicals:

- Herbicides and Pesticides : Its structural characteristics may allow for the development of new herbicides or pesticides that are more effective and environmentally friendly compared to existing options.

Research Directions

Ongoing research focuses on several key areas:

- Mechanism of Action Studies : Understanding how this compound interacts at a molecular level with biological targets will clarify its therapeutic potential.

- Synthesis Improvements : Developing more efficient synthesis methods can enhance availability and reduce costs associated with this compound, facilitating broader application in research and industry.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group is a strong electron-withdrawing moiety, while nitro groups further enhance electrophilicity. Comparisons with analogs reveal how substituent variations influence molecular weight, reactivity, and stability:

Key Observations :

Spectral and Crystallographic Data

- X-ray crystallography : provides crystal data (space group P-1) for a related diaryl-CF₃-pyrazole, confirming planar pyrazole rings and substituent orientations .

- NMR/IR data: Analogs in exhibit distinct ¹⁹F NMR shifts (δ -60 to -70 ppm for CF₃) and IR stretches (~1350 cm⁻¹ for NO₂), critical for structural validation .

Biological Activity

1-Isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound notable for its unique structural features, including an isopropyl group at the 1-position, a nitro group at the 3-position, and a trifluoromethyl group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The presence of the nitro and trifluoromethyl groups enhances its chemical reactivity and biological interactions, making it a subject of ongoing research.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula: CHFNO

- Molecular Weight: 239.17 g/mol

- Key Functional Groups:

- Nitro group (-NO)

- Trifluoromethyl group (-CF)

- Isopropyl group (-C(CH))

The trifluoromethyl group significantly increases lipophilicity, which may enhance the compound's ability to cross biological membranes and interact with various cellular targets .

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. Preliminary studies suggest that this compound may also possess significant antimicrobial properties, potentially inhibiting the growth of various pathogens through mechanisms involving reactive oxygen species generated by the nitro group .

Anti-inflammatory Effects

The nitro group in the compound is hypothesized to facilitate interactions with enzymes or receptors involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases. The compound's ability to modulate cellular signaling pathways could be crucial in developing anti-inflammatory therapies .

Anticancer Potential

Recent studies have explored the role of pyrazole derivatives, including those with trifluoromethyl groups, as activators of pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism. These compounds may induce antiproliferative effects in cancer cells by modulating metabolic pathways characteristic of tumorigenesis .

The biological activity of this compound is likely influenced by several mechanisms:

- Redox Reactions: The nitro group can participate in redox reactions, generating reactive intermediates that may interact with cellular components.

- Enzyme Interaction: The compound may bind to specific enzymes or receptors, altering their activity and influencing metabolic pathways.

- Membrane Permeability: The trifluoromethyl group enhances membrane permeability, potentially improving bioavailability and efficacy in therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives:

- Antimicrobial Study: A study demonstrated that related pyrazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like nitro and trifluoromethyl was critical for enhancing activity .

- Anti-inflammatory Research: In vitro assays indicated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines in macrophage cultures, suggesting a pathway for developing anti-inflammatory drugs .

- Cancer Metabolism Modulation: Research on PKM2 activators showed that specific pyrazole derivatives could reduce cell proliferation in cancer cell lines by altering metabolic fluxes associated with the Warburg effect .

Comparative Analysis of Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-(Trifluoromethyl)-1H-pyrazole | 0.88 | Lacks isopropyl group; different reactivity profile |

| 5-Isopropyl-1H-pyrazole | 0.84 | Lacks trifluoromethyl group; variations in physical properties |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 0.88 | Methyl instead of isopropyl; affects steric hindrance |

| Ethyl 3-(trifluoromethyl)pyrazole-5-carboxylate | 0.80 | Carboxylate group alters solubility and reactivity |

| 4-Nitro-3-(trifluoromethyl)-1H-pyrazole | 0.69 | Nitro group introduces different electronic properties |

This table illustrates how the combination of functional groups in this compound contributes to its distinct biological profile compared to other pyrazoles.

Q & A

Q. What are the optimal synthetic routes for 1-isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole, and how can regioselectivity be controlled during nitration?

The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:

- Trifluoromethyl introduction : Electrophilic substitution or cross-coupling reactions using CF₃ sources (e.g., Ruppert-Prakash reagent) at position 5 .

- Nitration : Controlled nitration at position 3 using acetyl nitrate (HNO₃/Ac₂O) at low temperatures (0–5°C) to avoid over-nitration. Regioselectivity is influenced by steric effects from the isopropyl group and electronic effects from the trifluoromethyl substituent .

- Isopropyl substitution : Alkylation via SN2 reactions with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures is recommended .

Q. How can spectroscopic data (NMR, MS) be interpreted to confirm the structure of this compound?

- ¹H NMR : The isopropyl group shows a septet (~1.2–1.4 ppm, CH) and doublets (0.8–1.0 ppm, CH₃). The nitro group deshields adjacent protons, causing shifts near 8.5–9.0 ppm for H-3. Trifluoromethyl (CF₃) appears as a singlet in ¹³C NMR (~120–125 ppm) .

- Mass Spectrometry (MS) : Expected molecular ion [M+H]⁺ at m/z 293.1 (C₈H₁₁F₃N₃O₂). Fragmentation patterns include loss of NO₂ (46 amu) and CF₃ (69 amu) .

Advanced Research Questions

Q. What strategies mitigate decomposition or side reactions during the synthesis of nitro-substituted pyrazoles with trifluoromethyl groups?

- Stability challenges : The nitro group can promote oxidative degradation under basic or high-temperature conditions. The trifluoromethyl group may hydrolyze in acidic media.

- Mitigation :

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the pyrazole ring in cross-coupling reactions?

- Electronic effects : The CF₃ group deactivates the pyrazole ring, reducing electrophilic substitution reactivity but enhancing stability toward oxidation.

- Cross-coupling : Suzuki-Miyaura couplings require Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) due to reduced electron density. Use aryl boronic acids with electron-donating groups to improve yields .

Q. What computational methods (e.g., DFT) are used to predict regioselectivity in pyrazole nitration?

- DFT modeling : B3LYP/6-311+G(d,p) calculations predict nitro group orientation by analyzing transition state energies. The trifluoromethyl group directs nitration to position 3 via inductive effects, while the isopropyl group minimizes steric hindrance .

- Hammett plots : Correlate substituent σ values with reaction rates to validate computational predictions experimentally .

Data Contradiction Analysis

Q. How can discrepancies in reported yields for copper-catalyzed cycloadditions involving this compound be resolved?

Q. Methodological Tables

| Reaction Step | Conditions | Key References |

|---|---|---|

| Nitration | Acetyl nitrate, 0–5°C, 2 h | |

| Isopropyl Alkylation | Isopropyl bromide, K₂CO₃, DMF, 60°C | |

| Purification | Silica gel (hexane/EtOAc 7:3) |

| Spectroscopic Peaks | Observation | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.7 (H-4), δ 1.3 (isopropyl CH₃) | |

| ¹³C NMR | δ 120.5 (CF₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.